![molecular formula C7H4ClN3O2 B2465064 2-Chloro-5-nitro-1H-1,3-benzimidazole CAS No. 5955-72-6](/img/structure/B2465064.png)
2-Chloro-5-nitro-1H-1,3-benzimidazole
Overview
Description
2-Chloro-5-nitro-1H-1,3-benzimidazole is a chemical compound with the empirical formula C7H4ClN3O2 and a molecular weight of 197.58 . It is mainly used for the synthesis of medicine and as an intermediate in organic synthesis .
Synthesis Analysis
2-Chlorobenzimidazole can be synthesized by reacting benzimidazole-2-one with phosphoryl chloride in the presence of phenol . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .Molecular Structure Analysis
The benzimidazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .Physical And Chemical Properties Analysis
2-Chloro-5-nitro-1H-1,3-benzimidazole is a solid compound . Its SMILES string is ClC(N1)=NC2=C1C=CC(N+=O)=C2 .Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including 2-Chloro-5-nitro-1H-1,3-benzimidazole, have shown promising results in anticancer studies . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This interaction can inhibit the growth of cancer cells .
Antiviral Activity
Benzimidazole compounds have been used in the development of antiviral drugs . For example, enviroxime, a drug containing a 1,3-diazole ring, has been used as an antiviral agent .
Antibacterial Activity
Benzimidazole derivatives have shown antibacterial properties . They can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections .
Antihypertensive Activity
Some benzimidazole derivatives have been used in the development of antihypertensive drugs . These drugs help in controlling high blood pressure .
Anti-inflammatory Activity
Benzimidazole compounds have demonstrated anti-inflammatory properties . They can reduce inflammation, making them beneficial in the treatment of conditions like arthritis .
Antidiabetic Activity
Benzimidazole derivatives have shown potential in the treatment of diabetes . They can help in controlling blood sugar levels .
Antiprotozoal Activity
Compounds containing a 1,3-diazole ring, such as metronidazole and nitroso-imidazole, have shown antiprotozoal and antibacterial activities . They can be used in the treatment of protozoal infections .
Use in Material Science
Benzimidazole compounds have found applications in material science . They are used in the development of dyes for solar cells and other optical applications .
properties
IUPAC Name |
2-chloro-6-nitro-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSMACGSFHRVFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitro-1H-1,3-benzimidazole | |
CAS RN |
5955-72-6 | |
Record name | 2-chloro-5-nitro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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